molecular formula C6H10F4O2 B13432548 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane CAS No. 2738080-99-2

2,2,3,3-Tetrafluoro-1,4-dimethoxybutane

Cat. No.: B13432548
CAS No.: 2738080-99-2
M. Wt: 190.14 g/mol
InChI Key: MWFDZQADYQEPQG-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-1,4-dimethoxybutane is an organic compound with the molecular formula C6H10F4O2 It is characterized by the presence of four fluorine atoms and two methoxy groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane typically involves the fluorination of a suitable precursor, followed by the introduction of methoxy groups. One common method involves the reaction of 2,2,3,3-tetrafluorobutane-1,4-diol with methanol in the presence of an acid catalyst. The reaction conditions usually require controlled temperatures and pressures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The subsequent methoxylation step is carried out in reactors designed to maintain optimal reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-1,4-dimethoxybutane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3,3-Tetrafluoro-1,4-dimethoxybutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. The methoxy groups can also influence the compound’s solubility and stability, further affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoro-1,4-butanediol: Similar structure but with hydroxyl groups instead of methoxy groups.

    2,2,3,3-Tetrafluorobutane-1,4-diyl dicarbamate: Contains carbamate groups instead of methoxy groups.

    2,2,3,3-Tetrafluorobutane-1,4-diyl dinitrate: Contains nitrate groups instead of methoxy groups.

Uniqueness

2,2,3,3-Tetrafluoro-1,4-dimethoxybutane is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the synthesis of fluorinated pharmaceuticals and specialty chemicals .

Properties

CAS No.

2738080-99-2

Molecular Formula

C6H10F4O2

Molecular Weight

190.14 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-1,4-dimethoxybutane

InChI

InChI=1S/C6H10F4O2/c1-11-3-5(7,8)6(9,10)4-12-2/h3-4H2,1-2H3

InChI Key

MWFDZQADYQEPQG-UHFFFAOYSA-N

Canonical SMILES

COCC(C(COC)(F)F)(F)F

Origin of Product

United States

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